Lerociclib
説明
Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .
Synthesis Analysis
The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Molecular Structure Analysis
The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.
Chemical Reactions Analysis
Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .
Physical And Chemical Properties Analysis
Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC) Treatment : Lerociclib has been combined with osimertinib for treating EGFRmut NSCLC. This combination is well-tolerated and shows encouraging preliminary efficacy, with one DLT event of Grade 4 neutropenia reported at a 400 mg QD dose. This study suggests lerociclib’s potential in NSCLC treatment, particularly in patients who are treatment-naive or previously treated with EGFR TKIs (Berz et al., 2019).
Reducing Sarcoma Cell Stemness : In pediatric sarcoma cell lines, lerociclib effectively reduces stem cell-like cancer cells (SCLCCs), which are thought to be responsible for treatment resistance, development of metastases, and tumor recurrence. This indicates lerociclib's potential in diminishing sarcoma cell stemness, playing a key role in tumor progression and recurrence (Hutchins et al., 2022).
Enhancing Response to PI3K or ERK Inhibitors in Pancreatic PDX Screens : Lerociclib enhances the response to PI3K or ERK inhibitors in pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts (PDXs). This supports future clinical evaluation of lerociclib in combination with these inhibitors for PDAC treatment (Dai et al., 2019).
Delaying Acquired Resistance to Targeted Therapies in NSCLC : Lerociclib delays acquired resistance to tyrosine kinase inhibitors (TKIs) in preclinical models of NSCLC. It shows potential as a backbone therapy for multiple combination regimens in NSCLC, with ongoing clinical trials evaluating its combination with osimertinib (Freed et al., 2019).
Inhibiting Tumor Growth in Endocrine-Resistant Breast Cancer Models : The combination of lerociclib and G1T48, a selective estrogen receptor degrader, inhibits tumor growth in animal models of endocrine-resistant breast cancer. This suggests lerociclib's efficacy as an oral antineoplastic agent in ER-positive breast cancer (Andreano et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lerociclib | |
CAS RN |
1628256-23-4 | |
Record name | Lerociclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEROCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。